methyl 4-({2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate
Description
The compound methyl 4-({2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a heterocyclic sulfonamide derivative featuring a benzoate ester core linked to a 1,2,4-triazole ring substituted with a cyclopropyl group, a thiophene moiety, and a ketone oxygen.
Properties
IUPAC Name |
methyl 4-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-28-18(24)13-4-8-15(9-5-13)30(26,27)20-10-11-22-19(25)23(14-6-7-14)17(21-22)16-3-2-12-29-16/h2-5,8-9,12,14,20H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHMWJWXNDFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki–Miyaura coupling.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction using reagents like chlorosulfonic acid.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
This reactivity aligns with studies on para-aminobenzoic acid esters, where alkaline hydrolysis cleaves the ester bond efficiently .
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂NH-) linker participates in nucleophilic substitutions or condensations, particularly at the NH site.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | N-alkylated sulfonamide derivatives | |
| Acylation | R-COCl, pyridine, CH₂Cl₂, 0°C → RT | Sulfonamide-acylated products |
Similar sulfamoyl-containing triazole derivatives undergo alkylation to enhance lipophilicity or biological activity.
Triazole Ring Modifications
The 1,2,4-triazole core is susceptible to electrophilic attacks and ring-opening under harsh conditions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro-substituted triazole derivatives | |
| Ring-opening | HCl (6M), reflux, 12h | Cleavage to hydrazine and thiophene-linked fragments |
Electrophilic substitution on the triazole ring is directed by the electron-withdrawing oxo group.
Thiophene Functionalization
The thiophen-2-yl group undergoes electrophilic substitutions, such as halogenation or sulfonation.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, RT, 1h | 5-bromo-thiophene derivative | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, CS₂, 0°C → RT | Acetylated thiophene analog |
Thiophene bromination in similar triazole hybrids enhances intermolecular interactions in crystal packing .
Cyclopropane Ring Stability
The cyclopropyl group exhibits strain-driven reactivity, though its stability in this scaffold is notable.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄ (50%), 100°C, 8h | Ring-opened diol intermediate | |
| Thermal rearrangement | 200°C, neat, 2h | Isomerization to cyclopropane-opened isomer |
Cyclopropane ring-opening is rarely observed under mild conditions, as steric protection from the triazole ring enhances stability .
Oxidative Pathways
The thiophene and triazole moieties are prone to oxidation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Thiophene oxidation | mCPBA, CH₂Cl₂, RT, 3h | Thiophene S-oxide derivative | |
| Triazole oxidation | H₂O₂, AcOH, 60°C, 6h | Triazole N-oxide formation |
Oxidation of the thiophene ring alters electronic properties, affecting binding affinity in biological assays.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a benzoate moiety linked to a sulfamoyl group and a 1,2,4-triazole ring. The presence of a cyclopropyl group and a thiophene enhances its chemical profile. The synthesis typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to achieve high yields and purity.
Key Structural Features
| Feature | Description |
|---|---|
| Benzoate Moiety | Provides stability and solubility |
| Sulfamoyl Group | Contributes to biological activity |
| 1,2,4-Triazole Ring | Known for antimicrobial properties |
| Cyclopropyl Group | Enhances binding affinity to biological targets |
| Thiophene | Imparts additional electronic properties |
Biological Activities
Methyl 4-({2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate has been investigated for its potential pharmacological activities:
Antimicrobial Activity
Studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. The compound has shown moderate to good activity against various microorganisms, including bacteria and fungi. For example, similar triazole derivatives have been documented to effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research into structurally related compounds suggests potential anticancer properties. The incorporation of the triazole moiety is associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Other Pharmacological Properties
The compound may also exhibit anti-inflammatory and analgesic effects due to the presence of the sulfamoyl group. These effects are crucial in developing new therapeutic agents for chronic pain management and inflammatory diseases.
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of 1,2,4-triazoles were synthesized and screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited notable inhibitory effects against Enterobacter aerogenes and Bacillus cereus .
Case Study 2: Anticancer Activity
A study focusing on triazole derivatives demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This compound was highlighted as a promising candidate for further investigation in cancer therapy .
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to metal ions or other biomolecules, while the sulfamoyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
(a) Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Structure : Contains a 1,3,4-thiadiazole ring (instead of triazole) linked to a phenylcarbamoyl group and a benzoate ester.
- Molecular Formula : C₁₈H₁₅N₃O₄S .
- Key Differences :
- Heterocycle : Thiadiazole vs. triazole.
- Substituents : Phenylcarbamoyl vs. cyclopropyl and thiophene.
- Linkage : Methoxy vs. sulfamoyl-ethyl.
- Implications: Thiadiazoles are known for antibacterial and antifungal activities, whereas triazoles often exhibit broader enzyme inhibition (e.g., cytochrome P450).
(b) Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
- Structure : Triazine core linked to a sulfonylurea bridge and benzoate ester.
- Molecular Formula : C₁₄H₁₅N₅O₆S (metsulfuron-methyl) .
- Key Differences :
- Heterocycle : Triazine vs. triazole.
- Functional Groups : Sulfonylurea vs. sulfamoyl-ethyl.
- Substituents : Methoxy/methyl vs. cyclopropyl/thiophene.
- Implications : Triazine-based herbicides inhibit acetolactate synthase (ALS), while triazoles may target sterol biosynthesis in fungi.
Structural and Functional Analysis
Research Implications
- Triazole vs. Thiadiazole/Triazine : The triazole ring in the target compound may enhance metabolic stability compared to thiadiazoles or triazines, which are prone to degradation .
- Thiophene Substitution : The thiophene moiety could improve lipophilicity and membrane penetration relative to phenyl groups in LS-03205 .
Biological Activity
Methyl 4-({2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₅F₃N₄O₃S
- Molecular Weight : 424.4 g/mol
- CAS Number : 1428380-16-8
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : Known for its antifungal and antibacterial properties, the triazole moiety contributes significantly to the compound's bioactivity.
- Sulfamoyl Group : This functional group enhances the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.
Antimicrobial Activity
Research indicates that compounds containing triazole and sulfamoyl groups exhibit notable antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate significant activity against a range of bacteria and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 18.4 µM (bacterial) | |
| Compound B | SI > 10 (fungal) | |
| Compound C | SI = 31 (cancer cell lines) |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have reported that related triazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example:
Case Study 1: Antiviral Activity
A recent study investigated the antiviral potential of similar compounds against viral infections. The results indicated that certain triazole derivatives possess inhibitory effects on viral replication pathways, suggesting a promising avenue for developing antiviral therapies.
Case Study 2: Antifungal Efficacy
Another research effort focused on the antifungal properties of triazole-containing compounds. The findings revealed that these compounds exhibited superior activity against resistant strains of Candida species compared to standard antifungal agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing the target compound, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, cyclization of hydrazinecarbothioamide intermediates in acidic media generates the 1,2,4-triazole core . Subsequent sulfamoylation and esterification steps are critical. For example, refluxing with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) facilitates cyclocondensation . Characterization of intermediates should include H/C NMR for functional group verification, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystals are obtainable) for structural elucidation .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., cyclopropyl CH at δ 1.0–1.5 ppm, thiophene protons at δ 6.8–7.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and triazole carbons (~150–160 ppm) .
- IR : Stretching vibrations for C=O (ester, ~1720 cm), sulfonamide S=O (~1350–1150 cm^{-1), and triazole C=N (~1600 cm^{-1) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular ion peaks and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes) . Lab protocols should include:
- Use of fume hoods and PPE (gloves, goggles).
- Emergency measures: Immediate rinsing for skin/eye contact, medical consultation for ingestion .
- Storage in sealed containers away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazole ring formation?
- Methodological Answer : Bayesian optimization or heuristic algorithms (e.g., Design of Experiments, DoE) can systematically explore variables like temperature, solvent polarity, and catalyst loading. For example, refluxing in ethanol with acetic acid (as in ) may be optimized by substituting polar aprotic solvents (e.g., DMF) to enhance cyclization kinetics. Computational tools (e.g., DFT) can model transition states to predict optimal conditions .
Q. How do electronic effects of substituents (e.g., thiophene vs. phenyl) influence the compound’s reactivity?
- Methodological Answer : Thiophene’s electron-rich nature increases nucleophilicity at the triazole ring, affecting substitution reactions. Comparative studies using Hammett constants (σ) or Fukui indices (calculated via DFT) quantify substituent effects. For instance, replacing thiophene with a phenyl group (electron-withdrawing) may reduce reactivity in SNAr reactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Detects dynamic processes (e.g., rotational isomerism in sulfonamide groups) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations.
- Crystallography : Resolves conformational ambiguities; if crystals fail to form, synchrotron XRD or cryo-EM may be alternatives .
Q. How can computational methods predict the compound’s toxicity profile?
- Methodological Answer :
- In Silico Tools : Use QSAR models (e.g., ProTox-II) to predict LD and hepatotoxicity based on structural descriptors (e.g., sulfonamide moiety, logP) .
- Docking Studies : Screen for off-target interactions (e.g., cytochrome P450 inhibition) .
- In Vitro Validation : Follow OECD guidelines (e.g., MTT assay for cytotoxicity in HepG2 cells) to confirm computational predictions .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale?
- Methodological Answer :
- Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., acetonitrile) for large-scale reflux .
- Purification : Switch from column chromatography to recrystallization or fractional distillation.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
